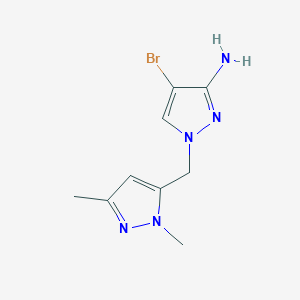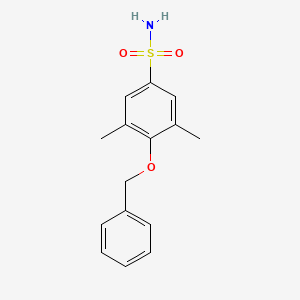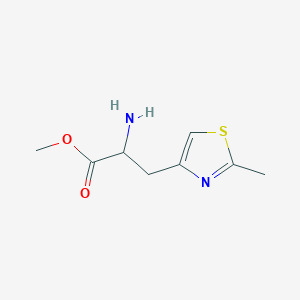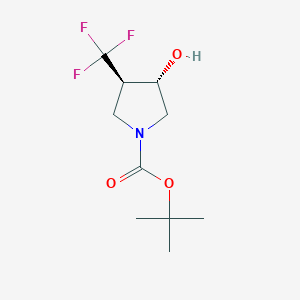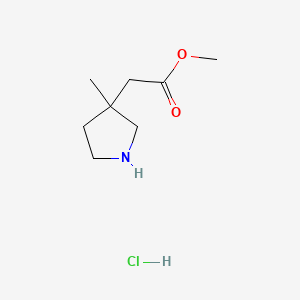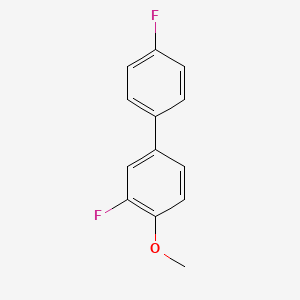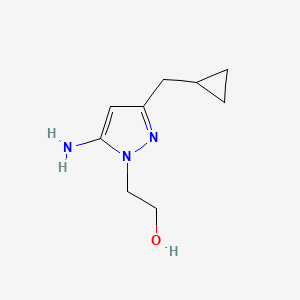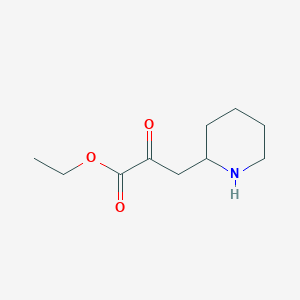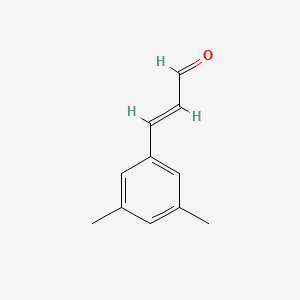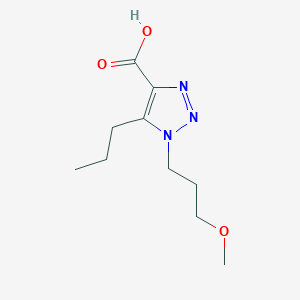
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a methoxypropyl group and a propyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.
Synthetic Route:
Starting Materials: 3-Methoxypropyl azide and 5-propyl-1-alkyne.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Product Isolation: The resulting triazole product is purified by column chromatography or recrystallization.
Industrial Production: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxypropyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxylic acid group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions. For example, the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide, room temperature.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.
Biology: Triazole derivatives are known for their antimicrobial and antifungal properties. This compound can be explored for its potential as a bioactive agent against various pathogens.
Medicine: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals. Triazole-based drugs are used in the treatment of infections, cancer, and other diseases.
Industry: In the industrial sector, the compound can be used in the development of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, triazole derivatives often target enzymes or receptors, inhibiting their activity. For example, triazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Molecular Targets and Pathways:
Enzymes: Lanosterol 14α-demethylase, cytochrome P450 enzymes.
Pathways: Ergosterol biosynthesis, oxidative stress response.
Comparación Con Compuestos Similares
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
1-(3-Methoxypropyl)-4-phenyl-1h-1,2,3-triazole-5-carboxylic acid:
1-(3-Methoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid: The ethyl group provides different steric and electronic effects compared to the propyl group.
Uniqueness: The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, biological activity, and potential applications. The methoxypropyl and propyl groups provide a balance of hydrophilicity and hydrophobicity, making it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C10H17N3O3 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1-(3-methoxypropyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O3/c1-3-5-8-9(10(14)15)11-12-13(8)6-4-7-16-2/h3-7H2,1-2H3,(H,14,15) |
Clave InChI |
GBKHJJWHSPACIO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=NN1CCCOC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


